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Introduction and Application Notes
2-Methoxypyrimidine-4,6-diol, which exists in tautomeric equilibrium with 4,6-dihydroxy-2-

methoxypyrimidine, is a valuable heterocyclic building block in medicinal chemistry. The

pyrimidine scaffold is a core structure in numerous pharmaceuticals due to its ability to mimic

endogenous nucleobases and interact with various biological targets. While 2-
methoxypyrimidine-4,6-diol itself can be utilized in synthesis, its close analog, 4,6-dihydroxy-

2-methylpyrimidine, serves as a more extensively documented precursor in the synthesis of

prominent pharmaceuticals, most notably the tyrosine kinase inhibitor, Dasatinib. Dasatinib is a

crucial therapeutic agent for chronic myeloid leukemia (CML).

The general synthetic strategy involves the initial conversion of the dihydroxypyrimidine to a

more reactive dihalopyrimidine intermediate. This intermediate then undergoes sequential

nucleophilic aromatic substitution reactions to build the final complex drug molecule. The

dihydroxy functionality of these pyrimidine precursors is key, as it is readily converted to

dichloro groups, which are excellent leaving groups for subsequent substitution reactions.

This document provides detailed protocols for the synthesis of a key pharmaceutical

intermediate, 4,6-dichloro-2-methylpyrimidine, from 4,6-dihydroxy-2-methylpyrimidine, and its
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subsequent use in the synthesis of Dasatinib. These protocols are representative of the utility

of 2-substituted pyrimidine-4,6-diols as precursors in pharmaceutical manufacturing.

Quantitative Data Summary
The following tables summarize the quantitative data for the key steps in the synthesis of

Dasatinib, starting from 4,6-dihydroxy-2-methylpyrimidine.

Table 1: Synthesis of 4,6-dichloro-2-methylpyrimidine

Step
Reactan
ts

Reagent
s

Solvent
Reactio
n Time
(h)

Temper
ature
(°C)

Yield
(%)

Referen
ce

1.

Chlorinati

on

4,6-

dihydroxy

-2-

methylpy

rimidine

Thionyl

chloride

Acetonitri

le
3 80 94 [1][2]

1.

Chlorinati

on

4,6-
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-2-

methylpy

rimidine

Phosphor

us

oxychlori

de,

Triethyla

mine

None 0.5 45 >95 [3]

1.

Chlorinati

on

4,6-

dihydroxy

-2-

methylpy

rimidine

Triphosg

ene, N,N-

diethylani

line

Dichloroe

thane
6-8 Reflux High [4]

Table 2: Synthesis of Dasatinib from 4,6-dichloro-2-methylpyrimidine
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Step
Reactan
ts

Reagent
s/Cataly
st

Solvent
Reactio
n Time
(h)

Temper
ature
(°C)

Yield
(%)

Referen
ce

2.

Nucleoph

ilic

Substituti

on

4,6-

dichloro-

2-

methylpy

rimidine,

2-amino-

N-(2-

chloro-6-

methylph

enyl)thiaz

ole-5-

carboxa

mide

Sodium

amide
THF - - 61 [5][6]

3. Final

Coupling

N-(2-

chloro-6-

methylph

enyl)-2-

((6-

chloro-2-

methylpy

rimidin-4-

yl)amino)

thiazole-

5-

carboxa

mide, 1-

(2-
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mine,
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Acetonitri

le
20-24 75-80 High [5]
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Key Experiment 1: Synthesis of 4,6-dichloro-2-
methylpyrimidine from 4,6-dihydroxy-2-
methylpyrimidine
This protocol describes the chlorination of 4,6-dihydroxy-2-methylpyrimidine using thionyl

chloride.

Materials:

4,6-dihydroxy-2-methylpyrimidine (5.0 g, 0.04 mol)

Thionyl chloride (18.9 g, 0.16 mol)

Acetonitrile

Ice water

Round-bottom flask

Reflux condenser

Magnetic stirrer

Apparatus for distillation under reduced pressure

Filtration apparatus

Column chromatography setup

Procedure:

To a round-bottom flask, add 4,6-dihydroxy-2-methylpyrimidine (5.0 g, 0.04 mol) and

acetonitrile.

Slowly add thionyl chloride (18.9 g, 0.16 mol) to the suspension.

Heat the reaction mixture to 80 °C and stir for 3 hours. Monitor the reaction progress using

thin-layer chromatography (TLC).[1]
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After completion of the reaction, remove the excess thionyl chloride by distillation under

reduced pressure.[1][2]

Carefully pour the residue into 50 g of ice water.[1]

The precipitated solid is collected by filtration.

The crude product is purified by column chromatography to yield 4,6-dichloro-2-

methylpyrimidine as a white solid (6.1 g, 94% yield).[1][2]

Key Experiment 2: Synthesis of Dasatinib
This multi-step protocol outlines the synthesis of Dasatinib starting from the 4,6-dichloro-2-

methylpyrimidine intermediate.

Step 2a: Synthesis of N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-

yl)amino)thiazole-5-carboxamide

Materials:

4,6-dichloro-2-methylpyrimidine

2-amino-N-(2-chloro-6-methylphenyl)-5-thiazole carboxamide

Sodium amide (NaNH₂)

Tetrahydrofuran (THF), anhydrous

Inert atmosphere setup (e.g., Nitrogen or Argon)

Procedure:

In a reaction vessel under an inert atmosphere, dissolve 2-amino-N-(2-chloro-6-

methylphenyl)-5-thiazole carboxamide in anhydrous THF.

Add sodium amide (3-6 molar equivalents) to the solution.

To this mixture, add a solution of 4,6-dichloro-2-methylpyrimidine in THF.
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The reaction mixture is stirred at an appropriate temperature until the reaction is complete

(monitored by TLC).

The reaction is quenched, and the product is isolated and purified to yield N-(2-chloro-6-

methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide (yield

~61%).[5][6]

Step 2b: Synthesis of Dasatinib

Materials:

N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-

carboxamide

1-(2-Hydroxyethyl)piperazine

Triethylamine (TEA)

Tetrabutylammonium bromide (TBAB)

Acetonitrile

Water

Procedure:

In a round-bottom flask, charge N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-

4-yl)amino)thiazole-5-carboxamide (1 g), 1-(2-Hydroxyethyl)piperazine (1.98 g), triethylamine

(1.28 g), and TBAB (1.02 g) in acetonitrile (12 ml).[5]

Stir the reaction mass for 10-15 minutes at 30-35 °C.[5]

Heat the reaction mixture to 75-80 °C and stir for 20-24 hours. Monitor the reaction

completion with TLC.[5]

Slowly add water (4 mL) and stir the reaction mass for 30-45 minutes at 75 °C.[5]

Cool the mixture to allow for crystallization.
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Isolate the crude Dasatinib by filtration, which can be further purified by recrystallization.
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Synthetic pathway for Dasatinib.
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Experimental Workflow
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Experimental workflow for Dasatinib synthesis.
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Bcr-Abl signaling pathway and Dasatinib's mechanism.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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